1,1-Diphenylpentane-1,4-diol
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Overview
Description
1,1-Diphenylpentane-1,4-diol is an organic compound with the molecular formula C17H20O2 It is characterized by the presence of two phenyl groups attached to a pentane backbone, with hydroxyl groups at the first and fourth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diphenylpentane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of 1,1-diphenylpentane-1,4-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. For instance, the use of catalysts like palladium on carbon (Pd/C) can facilitate the reduction of the corresponding diketone to the diol under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions: 1,1-Diphenylpentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield alkanes or other reduced forms.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in THF.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products:
Oxidation: 1,1-Diphenylpentane-1,4-dione or carboxylic acids.
Reduction: 1,1-Diphenylpentane.
Substitution: 1,1-Diphenylpentane-1,4-dihalide.
Scientific Research Applications
1,1-Diphenylpentane-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-diphenylpentane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1,1-Diphenylpentane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,1-Diphenylbutane-1,4-diol: Similar structure but with a shorter carbon chain.
1,1-Diphenyl-1,2-propanediol: Different positioning of hydroxyl groups, leading to distinct chemical properties.
Properties
CAS No. |
5194-35-4 |
---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1,1-diphenylpentane-1,4-diol |
InChI |
InChI=1S/C17H20O2/c1-14(18)12-13-17(19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,18-19H,12-13H2,1H3 |
InChI Key |
ICANRICLZGAAQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
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